molecular formula C9H9BrO3 B1321770 Methyl 2-bromo-5-hydroxy-4-methylbenzoate CAS No. 87808-27-3

Methyl 2-bromo-5-hydroxy-4-methylbenzoate

Cat. No.: B1321770
CAS No.: 87808-27-3
M. Wt: 245.07 g/mol
InChI Key: UHPXFNAPNIAMRA-UHFFFAOYSA-N
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Description

Methyl 2-bromo-5-hydroxy-4-methylbenzoate (CAS 87808-27-3) is a versatile benzoate ester derivative serving as a valuable synthetic intermediate and building block in advanced organic and medicinal chemistry research. This compound, with the molecular formula C 9 H 9 BrO 3 and a molecular weight of 245.07 g/mol, features a bromine atom and a phenolic hydroxyl group on its aromatic ring, enabling diverse chemical transformations such as cross-coupling reactions and functional group interconversions . Its primary research value lies in its role as a key precursor for the synthesis of more complex molecules. The compound can be synthesized via esterification from its corresponding carboxylic acid precursor, 5-bromo-2-hydroxy-4-methylbenzoic acid . Researchers utilize this bromo- and hydroxy-substituted benzoate in developing potential pharmaceutical compounds, as it forms the core structure for various biologically active agents . The presence of multiple functional groups allows for selective modifications, making it a crucial intermediate in constructing compound libraries for drug discovery and materials science. Handle with appropriate safety precautions; this product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-bromo-5-hydroxy-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-5-3-7(10)6(4-8(5)11)9(12)13-2/h3-4,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPXFNAPNIAMRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 2 Bromo 5 Hydroxy 4 Methylbenzoate

Retrosynthetic Analysis of Methyl 2-bromo-5-hydroxy-4-methylbenzoate

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis primarily involves two key bond disconnections: the ester linkage and the carbon-bromine bond.

This deconstruction leads to two plausible synthetic routes:

Route A: This pathway begins with the disconnection of the C-Br bond, a process known as a Functional Group Interconversion (FGI). This points to Methyl 5-hydroxy-4-methylbenzoate as the immediate precursor. A subsequent disconnection of the ester C-O bond in this precursor suggests 5-hydroxy-4-methylbenzoic acid and methanol (B129727) as the initial starting materials. The forward synthesis would therefore involve esterification followed by bromination.

Route B: Alternatively, the initial disconnection can be made at the ester linkage, identifying 2-bromo-5-hydroxy-4-methylbenzoic acid as the key intermediate. A further FGI step to remove the bromine atom leads back to 5-hydroxy-4-methylbenzoic acid . The forward synthesis in this case would involve bromination of the benzoic acid followed by esterification.

Both routes identify 5-hydroxy-4-methylbenzoic acid as a logical starting material, with the primary strategic decision being the sequence of the esterification and bromination steps.

Esterification Strategies for Benzoic Acid Precursors

The formation of the methyl ester from the corresponding benzoic acid is a critical step in the synthesis. This transformation is typically achieved through several methods, each with specific advantages.

Direct Acid-Catalyzed Esterification with Methanol

Direct acid-catalyzed esterification, commonly known as Fischer-Speier esterification, is a widely used method. The reaction involves heating the carboxylic acid in an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity and facilitates nucleophilic attack by methanol.

The reaction is reversible, and to achieve high yields, the equilibrium must be shifted towards the product. learncbse.in A common strategy is to use a large excess of the alcohol (methanol), which acts as both a reactant and the solvent. For instance, the synthesis of methyl 4-hydroxybenzoate (B8730719) can be achieved by dissolving 4-hydroxybenzoic acid in methanol, adding concentrated sulfuric acid, and boiling the mixture under reflux for an extended period, such as 18 hours. prepchem.com Similarly, 4-bromo-2-methylbenzoic acid can be effectively esterified by dissolving it in methanol with sulfuric acid as the catalyst. google.com

PrecursorAlcoholCatalystConditionsProductReference
4-Hydroxybenzoic acidMethanolSulfuric AcidReflux for 18 hoursMethyl 4-hydroxybenzoate prepchem.com
4-bromo-2-methylbenzoic acidMethanolSulfuric AcidCatalyticMethyl 4-bromo-2-methylbenzoate google.com
p-Hydroxybenzoic acidMethanolSulfuric AcidRefluxMethyl p-hydroxybenzoate cabidigitallibrary.org

Application of Solid Acid Catalysts in Methyl Ester Synthesis

To overcome issues associated with corrosive and difficult-to-separate mineral acids like sulfuric acid, solid acid catalysts have emerged as a recyclable and environmentally benign alternative. These catalysts, which include zeolites, clays, and sulfonic acid-functionalized resins, provide acidic sites on a solid support. The reaction proceeds heterogeneously, with the reactants in the liquid phase and the catalyst in the solid phase. This simplifies the workup process, as the catalyst can be easily removed by filtration and often regenerated for reuse. While specific examples for the synthesis of this compound are not detailed, the principle is broadly applicable to methyl ester synthesis.

Azeotropic Distillation Techniques for Enhanced Esterification Yields

In accordance with Le Chatelier's principle, the removal of water from the reversible esterification reaction mixture drives the equilibrium toward the formation of the ester, thereby increasing the yield. learncbse.in Azeotropic distillation is an effective technique for this purpose. The process involves adding a water-immiscible solvent, such as toluene (B28343), to the reaction mixture. This solvent forms a low-boiling azeotrope with the water produced during the reaction.

The reaction is typically conducted in an apparatus fitted with a Dean-Stark trap. As the mixture is heated to reflux, the water-toluene azeotrope vaporizes and then condenses in the trap. The denser water separates and is collected, while the lighter toluene overflows and returns to the reaction flask. This continuous removal of water ensures a high conversion of the carboxylic acid to its ester. A study on the synthesis of methyl paraben demonstrated that this method is efficient and economical. cabidigitallibrary.org The yield of esterification is significantly impacted by the molar ratio of reactants, with an excess of methanol leading to substantially higher yields. cabidigitallibrary.org

Molar Ratio (p-hydroxybenzoic acid:methanol)Yield (%)Method
1:140.2Standard Reflux
1:3 (excess methanol)86.1Standard Reflux

Regioselective Bromination Approaches for the Aromatic Ring

The introduction of a bromine atom at a specific position on the aromatic ring is a crucial step that dictates the identity of the final product. This requires a thorough understanding of the factors that control the regioselectivity of the reaction.

Electrophilic Aromatic Substitution Mechanisms and Control

The bromination of an aromatic ring proceeds via an electrophilic aromatic substitution (EAS) mechanism. In this reaction, an electrophile (Br+) attacks the electron-rich benzene (B151609) ring, forming a resonance-stabilized carbocation intermediate (a sigma complex), followed by the loss of a proton to restore aromaticity.

The regiochemical outcome of the reaction on a substituted benzene ring is determined by the electronic properties of the substituents already present. For the precursor Methyl 5-hydroxy-4-methylbenzoate , three substituents influence the position of the incoming bromine atom:

Hydroxyl (-OH) group: A powerful activating group that directs incoming electrophiles to the ortho and para positions.

Methyl (-CH₃) group: A moderately activating group that also directs ortho and para.

Methyl Ester (-COOCH₃) group: A deactivating group that directs incoming electrophiles to the meta position.

In a competition between these directing effects, the strongly activating hydroxyl group exerts the dominant influence. It strongly favors substitution at the positions ortho to it (C2 and C6). The C6 position is already occupied by the methyl ester group. Therefore, the electrophilic bromine is directed to the C2 position. This outcome is reinforced by the directing effects of the other groups; the C2 position is also meta to the deactivating ester group, which is an electronically favorable, albeit weak, influence.

A typical procedure for a similar reaction involves dissolving the phenolic ester, such as methyl 2-hydroxy-4-methyl-benzoate, in a solvent like chloroform (B151607) and adding bromine dropwise at a reduced temperature (e.g., 0°C) before allowing the reaction to proceed at room temperature. chemicalbook.com

Functional GroupTypeDirecting Effect
-OH (Hydroxyl)ActivatingOrtho, Para
-CH₃ (Methyl)ActivatingOrtho, Para
-COOCH₃ (Methyl Ester)DeactivatingMeta

Influence of Reaction Conditions on Selectivity (Kinetic vs. Thermodynamic Control)

In the electrophilic aromatic substitution of phenols and their derivatives, such as the precursors to this compound, the regioselectivity of reactions like bromination can be significantly influenced by the reaction conditions. This control is often understood in terms of kinetic versus thermodynamic pathways. libretexts.orglibretexts.org The product that is formed fastest is the kinetic product, while the most stable product is the thermodynamic product. masterorganicchemistry.comjackwestin.com

The hydroxyl group and the methyl group on the aromatic ring are both activating, ortho, para-directing groups. In a plausible precursor like methyl 5-hydroxy-4-methylbenzoate, the positions ortho to the powerful hydroxyl directing group (positions 2 and 6) are highly activated. The position ortho to the methyl group (position 3) is also activated.

Kinetic Control: Reactions carried out at low temperatures for short durations tend to favor the kinetic product. pressbooks.pub This is the product that is formed via the lowest energy transition state. For phenols, bromination is extremely rapid, and the ortho and para positions are highly activated due to resonance stabilization of the intermediate carbocation (arenium ion). iosrjournals.org In the case of a 4-methyl-5-hydroxybenzoate precursor, the position ortho to the hydroxyl group (position 2 or 6) is often the site of initial, rapid attack due to the strong activating effect of the hydroxyl group. Low temperatures and short reaction times would likely favor the formation of the 2-bromo isomer as the kinetic product. libretexts.orgpressbooks.pub

Thermodynamic Control: At higher temperatures and with longer reaction times, the reaction may become reversible. pressbooks.pub This allows for an equilibrium to be established, which will favor the most thermodynamically stable product. libretexts.org Steric hindrance plays a significant role in the stability of the final product. The 2-bromo isomer, being adjacent to the bulky ester group, may experience some steric strain. If an alternative position is available and leads to a more stable, less sterically hindered product, it may be favored under thermodynamic control. However, given the substitution pattern of the target molecule, the desired 2-bromo isomer is the primary target. The key is to select conditions that favor this regioisomer over others, such as the 6-bromo isomer, a distinction that might be subtle and require careful optimization.

The choice of solvent and catalyst can also influence the reaction pathway. For instance, studies on the bromination of cresols (methylphenols) have shown that reaction conditions can be tuned to achieve specific isomers. iosrjournals.org

Table 1: Influence of Reaction Conditions on Product Distribution in Phenolic Bromination

Strategic Use of Protecting Groups for Directed Bromination

To achieve high regioselectivity in the bromination step, particularly to direct the bromine atom to the C-2 position, the strategic use of protecting groups is a powerful tool. Protecting groups can modulate the electronic properties of the ring and introduce steric bulk to block certain positions, thereby directing the electrophile to the desired site.

For the synthesis of this compound, the hydroxyl group is the key functionality to protect. Converting the phenol (B47542) into an ether, for example, can prevent unwanted side reactions and direct the bromination.

Common strategies include:

Bulky Ether Protecting Groups: Protecting the hydroxyl group as a bulky ether, such as a benzyl (B1604629) ether or a silyl (B83357) ether (e.g., tert-butyldimethylsilyl, TBDMS), can sterically hinder the adjacent C-6 position. This steric hindrance can make the C-2 position, which is further from the bulky protecting group, the more accessible site for electrophilic attack by bromine.

Directing Effect of Protecting Groups: Some protecting groups can act as directing groups themselves. While a simple ether is still an ortho, para-director, its influence is often secondary to other directing groups on the ring or steric factors. However, the use of specific directing groups that coordinate with the brominating agent or an organometallic reagent can achieve high ortho-selectivity. nih.gov

Preventing Dibromination: The high activation provided by the hydroxyl group can often lead to multiple bromination events. Protecting the hydroxyl group tempers this activation, reducing the likelihood of forming dibrominated byproducts. nih.gov

A plausible synthetic sequence would involve first protecting the hydroxyl group of a methyl 5-hydroxy-4-methylbenzoate precursor, followed by regioselective bromination at the C-2 position, and finally, deprotection to reveal the free hydroxyl group. For instance, methods for the mono ortho-bromination of para-substituted phenols using N-bromosuccinimide (NBS) in the presence of an acid catalyst like p-toluenesulfonic acid (pTsOH) have proven effective, yielding the desired products in high yields. nih.govresearchgate.net

Introduction and Interconversion of Hydroxyl and Methyl Functional Groups

The synthesis of the core aromatic structure of this compound relies on robust methods for introducing the hydroxyl and methyl groups with precise positional control.

Hydroxylation Strategies on Aromatic Systems

Introducing a hydroxyl group onto an aromatic ring is a fundamental transformation in organic synthesis. The regioselectivity is dictated by the substituents already present on the ring. fiveable.me

Electrophilic Hydroxylation: This can be achieved using strong oxidizing agents, such as peracids (e.g., m-chloroperoxybenzoic acid) or hydrogen peroxide with a Lewis acid catalyst. fiveable.me The hydroxyl group is directed to the positions most susceptible to electrophilic attack. If starting from a toluene derivative, the methyl group would direct the incoming hydroxyl group to the ortho and para positions.

From Amino Groups: A common and reliable method involves the diazotization of an aromatic amine (aniline derivative) followed by hydrolysis of the resulting diazonium salt. This allows for the introduction of a hydroxyl group at a position determined by the initial placement of a nitro group, which can then be reduced to an amine.

Biocatalytic Hydroxylation: Enzymatic methods, using enzymes like toluene 4-monooxygenase, can offer high regioselectivity. For instance, this enzyme is known to hydroxylate toluene to produce p-cresol (B1678582) with high selectivity. nih.gov While not a direct route to the target's substitution pattern, it highlights the potential of biocatalysis for selective C-H functionalization. researchgate.net

For a precursor to the target molecule, one might start with 4-methylbenzoic acid and introduce a hydroxyl group at the 3-position (which becomes the 5-position after esterification and bromination). This could be achieved through a multi-step sequence involving nitration, reduction, diazotization, and hydrolysis.

Regioselective Protection and Deprotection of Hydroxyl Functionalities

The hydroxyl group is reactive under many conditions (e.g., acidic, basic, oxidizing, reducing) and often requires protection during a synthetic sequence. highfine.com The choice of protecting group is crucial and depends on its stability to the subsequent reaction conditions and the ease of its removal.

Commonly used protecting groups for phenols include:

Ethers:

Methyl Ethers: Introduced using reagents like dimethyl sulfate (B86663) or methyl iodide. They are very stable but require harsh conditions for cleavage (e.g., BBr₃). highfine.com

Benzyl (Bn) Ethers: Introduced using benzyl bromide or benzyl chloride with a base. They are stable to a wide range of conditions but can be easily removed by catalytic hydrogenation (e.g., H₂/Pd-C), which does not affect most other functional groups on the ring. organic-chemistry.org

Silyl Ethers:

tert-Butyldimethylsilyl (TBDMS or TBS): A very common protecting group introduced using TBDMS-Cl and a base like imidazole. It is stable to many reaction conditions but can be selectively removed using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). organic-chemistry.orgchem-station.com

Triisopropylsilyl (TIPS): A bulkier silyl ether that offers greater steric hindrance and different stability/reactivity profile compared to TBDMS.

The ability to selectively deprotect one silyl ether in the presence of another (orthogonal protection) is a powerful strategy in complex syntheses. thieme-connect.de For example, the relative stability of silyl ethers to acidic conditions is generally TMS < TES < TBS < TIPS. chem-station.com

Table 2: Common Protecting Groups for Phenolic Hydroxyls

Methods for Incorporating the Methyl Group and its Positional Control

The introduction of the methyl group at the C-4 position is a critical step that defines the core structure.

Friedel-Crafts Alkylation: This classic method involves reacting an aromatic ring with an alkyl halide (e.g., methyl iodide) in the presence of a Lewis acid catalyst (e.g., AlCl₃). However, this reaction has limitations, including the possibility of over-alkylation and carbocation rearrangements. For a substituted benzoic acid or ester, the carboxyl group is deactivating, which can make Friedel-Crafts reactions challenging and may direct the incoming group to the meta position.

Starting from a Pre-methylated Precursor: A more reliable strategy is to begin with a commercially available starting material that already contains the methyl group in the desired position, such as p-toluic acid (4-methylbenzoic acid) or cresol (B1669610) isomers. This approach avoids the potential regioselectivity issues of a late-stage methylation.

Directed ortho-Metalation (DoM): This is a powerful technique for achieving high regioselectivity. wikipedia.org A directing metalating group (DMG) on the ring, such as a protected hydroxyl (e.g., -OMOM, -OCONR₂) or an amide, chelates to an organolithium reagent (e.g., n-butyllithium), directing the deprotonation of the adjacent ortho position. organic-chemistry.org The resulting aryllithium species can then be quenched with an electrophile, such as methyl iodide, to install the methyl group. wikipedia.orgresearchgate.net For instance, if one started with methyl 3-hydroxybenzoate, the hydroxyl group could be protected with a DMG, followed by DoM and methylation at the C-4 position.

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 2 Bromo 5 Hydroxy 4 Methylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule.

Carbon-13 NMR (¹³C NMR) Analysis: Aromatic and Aliphatic Carbon Assignments

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in Methyl 2-bromo-5-hydroxy-4-methylbenzoate will give rise to a distinct signal. The chemical shifts of the aromatic carbons are influenced by the nature of the substituents attached to the benzene (B151609) ring. The carbonyl carbon of the ester group is expected to appear significantly downfield.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~168
Aromatic C-OH~155
Aromatic C-Br~115
Aromatic C-CH₃~130
Aromatic C-COOCH₃~125
Aromatic CH (C-3)~128
Aromatic CH (C-6)~120
Methoxy (B1213986) (-OCH₃)~52
Methyl (-CH₃)~16

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity

Two-dimensional (2D) NMR techniques are invaluable for confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other. For this compound, no cross-peaks would be expected in the aromatic region, confirming the singlet nature of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would allow for the unambiguous assignment of the protonated aromatic carbons (C-3 and C-6) by correlating their signals to the corresponding proton signals.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would display characteristic absorption bands for its various functional groups. The hydroxyl group will show a broad O-H stretching band. The carbonyl group of the ester will exhibit a strong C=O stretching absorption. The aromatic ring will have characteristic C-H and C=C stretching and bending vibrations.

Predicted FT-IR Data for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch (hydroxyl)3500-3200Strong, Broad
C-H Stretch (aromatic)3100-3000Medium
C-H Stretch (aliphatic)3000-2850Medium
C=O Stretch (ester)1730-1715Strong
C=C Stretch (aromatic)1600-1450Medium-Strong
C-O Stretch (ester)1300-1000Strong
C-Br Stretch700-500Medium-Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy

Analysis of Electronic Absorption Properties and Transitions

The electronic absorption properties of this compound are dictated by the electronic transitions within its substituted benzene chromophore. The UV-Vis spectrum of an organic molecule is the result of electrons being promoted from a lower energy ground state to a higher energy excited state upon the absorption of light. libretexts.org For aromatic compounds like this one, the most significant transitions are typically π → π* and n → π* transitions. youtube.comlibretexts.org

The benzene ring and the carbonyl group of the ester contain π-electrons, and the resulting π → π* transitions are expected to be intense. youtube.com The oxygen atoms of the hydroxyl and ester groups also possess non-bonding electrons (n-electrons). The promotion of one of these electrons to an antibonding π* orbital, known as an n → π* transition, is also possible. These transitions are generally of lower intensity than π → π* transitions. youtube.com

The specific wavelengths of maximum absorption (λmax) are influenced by the substituents on the benzene ring: the bromo (-Br), hydroxyl (-OH), methyl (-CH₃), and methoxycarbonyl (-COOCH₃) groups.

Hydroxyl and Methyl Groups: These are electron-donating groups that act as auxochromes, typically causing a bathochromic shift (a shift to longer wavelengths) and an increase in absorption intensity. docbrown.info

Methoxycarbonyl Group: This group can be electron-withdrawing and may influence the energy of the π* orbitals. Its effect can be complex, depending on its orientation relative to the ring. cdnsciencepub.com

Bromo Group: Halogen substituents can also induce a bathochromic shift in the absorption bands of aromatic compounds. core.ac.uk

Considering these substituent effects, the UV-Vis spectrum of this compound is predicted to show characteristic absorption bands in the UV region, likely shifted to longer wavelengths compared to unsubstituted benzoic acid. cdnsciencepub.comresearchgate.net While precise λmax values are not available in the literature, a comparative analysis suggests the primary absorption bands would likely appear above 250 nm. docbrown.info

Predicted Electronic Transitions for this compound

Transition TypeInvolved OrbitalsExpected IntensityPredicted Spectral Region
π → ππ (aromatic ring, C=O) → πHighUltraviolet (UV)
n → πn (hydroxyl O, ester O) → πLow to MediumUltraviolet (UV)

Studies on Solvatochromic Behavior (if applicable)

Solvatochromism is the phenomenon where the absorption spectrum of a substance shifts in wavelength, intensity, and shape with a change in solvent polarity. wikipedia.orgnih.gov This effect arises from the differential solvation of the molecule's ground and excited electronic states. wikipedia.org A bathochromic (red) shift with increasing solvent polarity is termed positive solvatochromism, while a hypsochromic (blue) shift is known as negative solvatochromism. wikipedia.org

While no specific solvatochromic studies on this compound have been published, its molecular structure allows for predictable behavior. The presence of the phenolic hydroxyl group and the ester carbonyl group makes the molecule capable of forming hydrogen bonds with protic solvents (e.g., water, ethanol). nih.gov

It is hypothesized that in polar protic solvents, the hydroxyl group's lone pair of electrons will be stabilized by hydrogen bonding. This stabilization is often more significant in the ground state than in the excited state. If the ground state is stabilized to a greater extent, the energy gap for the electronic transition will increase, resulting in a hypsochromic (blue) shift as solvent polarity increases. researchgate.net Conversely, if the excited state is more polar than the ground state, it will be stabilized more by polar solvents, leading to a smaller energy gap and a bathochromic (red) shift. rsc.org Given the structure, interactions with various solvents are expected to cause shifts in its UV-Vis absorption bands, indicating solvatochromic properties.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound through the analysis of its molecular ion and fragmentation products. For this compound (C₉H₉BrO₃), the presence of a bromine atom is a key diagnostic feature, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.69% and 49.31%, respectively). This results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments, with two peaks of almost equal intensity separated by two mass units (M⁺ and M+2). miamioh.edu

The molecular ion peak is expected to be prominent due to the stability of the aromatic ring. whitman.edu The fragmentation of the molecule would likely proceed through several predictable pathways based on the functional groups present.

Key Predicted Fragmentation Pathways:

Loss of a methoxy radical (•OCH₃): Alpha-cleavage at the ester group can lead to the loss of a methoxy radical, resulting in a stable acylium ion. youtube.comchemistrynotmystery.com

Loss of a methyl radical (•CH₃): Cleavage of the methyl group from the aromatic ring can occur, often leading to the formation of a stable tropylium-like ion through rearrangement. jove.comjove.com

Loss of carbon monoxide (CO): Following the initial fragmentation, the resulting ions can further lose neutral molecules like CO.

Loss of a bromine radical (•Br): Cleavage of the C-Br bond can lead to the loss of a bromine radical. miamioh.edu

Predicted Mass Spectrometry Fragments for this compound

m/z (for ⁷⁹Br)m/z (for ⁸¹Br)Predicted Fragment Ion
244246[M]⁺• (Molecular Ion)
229231[M - •CH₃]⁺
213215[M - •OCH₃]⁺
185187[M - •OCH₃ - CO]⁺
165-[M - •Br]⁺

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures

Single Crystal X-ray Diffraction for Precise Molecular Geometry

Predicted Key Geometrical Parameters for this compound

ParameterAtom(s) InvolvedExpected Value
Bond LengthC-Br~1.90 Å
Bond LengthC-O (hydroxyl)~1.36 Å
Bond LengthC=O (ester)~1.22 Å
Bond LengthC-O (ester)~1.35 Å
Bond AngleC-C-C (ring)~120°
Dihedral AngleRing / COOCH₃Small (<10°)

Note: These values are estimations based on standard bond lengths and angles and data from analogous reported crystal structures.

Hirshfeld Surface Analysis for Intermolecular Contacts and Crystal Packing

For this compound, several types of intermolecular interactions would be expected to govern its crystal packing:

Hydrogen Bonding (O-H···O): The strongest interaction would likely be hydrogen bonds between the hydroxyl group of one molecule and the carbonyl oxygen of another, potentially forming dimers or chains. These appear as distinct sharp spikes on the 2D fingerprint plot. researchgate.net

Halogen Bonding (C-Br···O or C-Br···Br): The bromine atom can act as a Lewis acid and interact with Lewis bases like the oxygen atoms of neighboring molecules (C-Br···O). C-Br···Br interactions are also possible and play a stabilizing role in the crystal structures of many brominated organic compounds. mdpi.comrsc.orgmdpi.com

π-π Stacking: The aromatic rings could stack on top of one another, contributing to crystal stability through π-π interactions.

Other Contacts: Weaker C-H···O and van der Waals interactions, such as H···H, C···H, and Br···H contacts, would also contribute significantly to the total Hirshfeld surface area. rsc.orgresearchgate.net

Predicted Contributions of Intermolecular Contacts to the Hirshfeld Surface

Interaction TypeAtoms InvolvedPredicted Contribution
Hydrogen BondingO-H···OSignificant
Halogen BondingC-Br···O / C-Br···BrModerate
van der WaalsH···HSignificant
van der WaalsC···H / H···CModerate
van der WaalsBr···H / H···BrModerate
π-π StackingC···CMinor to Moderate

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable tools in synthetic chemistry for monitoring the progress of reactions, assessing the purity of products, and isolating compounds of interest. For this compound, both Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are pivotal methods employed to ensure the quality and integrity of the compound.

Thin Layer Chromatography (TLC) for Reaction Progress

Thin Layer Chromatography is a rapid, simple, and cost-effective qualitative technique used to monitor the progress of a chemical reaction by observing the appearance of the product spot and the disappearance of the reactant spots over time. In the synthesis of this compound, TLC is an essential tool for determining the reaction's endpoint.

The separation on a TLC plate is based on the principle of differential partitioning of the compounds between the stationary phase (typically silica gel) and the mobile phase (a solvent or a mixture of solvents). The distance a compound travels up the plate is characterized by its retention factor (R\f), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

For a compound like this compound, which possesses moderate polarity due to the presence of a hydroxyl group, a methyl ester, and a bromine atom on a benzene ring, the choice of the mobile phase is crucial for achieving good separation. A common approach is to use a mixture of a non-polar solvent and a more polar solvent. The polarity of the eluent can be fine-tuned by adjusting the ratio of these solvents. A typical solvent system for this class of compounds is a mixture of n-hexane and ethyl acetate. For instance, in the purification of a structurally similar isomer, methyl 5-bromo-2-hydroxy-4-methylbenzoate, a mobile phase of n-hexane:ethyl acetate (97:3) was successfully employed for flash chromatography, a technique that is closely related to TLC. chemicalbook.com

The progress of the synthesis of this compound can be monitored by spotting the reaction mixture on a TLC plate at different time intervals. The starting materials, intermediates, and the final product will have different R\f values, allowing for a clear visualization of the reaction's progression. Visualization of the spots on the TLC plate can be achieved under UV light (typically at 254 nm) due to the aromatic nature of the compound. Further visualization can be accomplished using staining agents if the compounds are not UV-active or to enhance visibility.

Below is an illustrative data table showing typical TLC results for monitoring the synthesis of this compound. The R\f values are hypothetical but representative for a separation on a silica gel plate with a hexane:ethyl acetate solvent system.

Time (hours)Reactant A (R\f)Reactant B (R\f)Product (R\f)
00.650.20-
10.650.200.45
20.650.200.45
4-0.200.45
6--0.45

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity

High-Performance Liquid Chromatography is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. For this compound, HPLC is the method of choice for determining its purity with high accuracy and precision.

Reverse-phase HPLC is the most common mode used for the analysis of moderately polar compounds like substituted benzoates. In this technique, the stationary phase is non-polar (e.g., a C18-bonded silica column), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like methanol (B129727) or acetonitrile. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

A typical HPLC method for the quantitative analysis of this compound would involve a C18 column and a mobile phase of methanol and water, often with a small amount of acid (like acetic acid or phosphoric acid) to ensure the analyte is in its non-ionized form, leading to sharper peaks and more reproducible retention times. Detection is commonly performed using a UV detector, as the benzene ring in the molecule absorbs UV light. The wavelength of detection is usually set at or near the absorption maximum of the compound to achieve the highest sensitivity. For similar benzoate (B1203000) derivatives, detection wavelengths around 254 nm have been reported to be effective.

The purity of a sample of this compound is determined by integrating the area of the main peak in the chromatogram and expressing it as a percentage of the total area of all peaks. For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a pure standard and plotting the peak area against the concentration.

The following table provides a hypothetical set of HPLC parameters and results for the purity analysis of this compound.

ParameterValue
Chromatographic Conditions
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseMethanol:Water (70:30, v/v) with 0.1% Acetic Acid
Flow Rate1.0 mL/min
Detection Wavelength254 nm
Injection Volume10 µL
Hypothetical Purity Analysis Results
Retention Time of Main Peak4.8 min
Area of Main Peak995000
Total Area of All Peaks1000000
Purity (%)99.5

Reaction Mechanisms and Reactivity Studies of Methyl 2 Bromo 5 Hydroxy 4 Methylbenzoate

Mechanistic Investigations of Bromination Reactions on Substituted Benzoates

While Methyl 2-bromo-5-hydroxy-4-methylbenzoate is already brominated, understanding the mechanism of its synthesis from a non-brominated precursor, such as Methyl 5-hydroxy-4-methylbenzoate, requires an analysis of bromination reactions on substituted benzoates.

The bromination of an aromatic ring is a classic example of an electrophilic aromatic substitution (SEAr) reaction. wikipedia.org The mechanism proceeds through a two-step process. msu.edu

Generation of the Electrophile : The reaction typically requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to polarize the bromine molecule (Br₂), creating a more potent electrophile, often represented as a bromine cation (Br⁺) complexed with the catalyst. wordpress.com The catalyst makes the bromine molecule more electrophilic, facilitating the attack by the electron-rich aromatic ring. libretexts.org

Formation of the Arenium Ion : The π-electrons of the aromatic ring attack the electrophilic bromine atom. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation known as an arenium ion or a sigma complex. wikipedia.org This intermediate is positively charged and delocalized across the ring system. msu.edu

Restoration of Aromaticity : In the final, fast step, a weak base removes a proton from the sp³-hybridized carbon atom of the arenium ion that bears the new bromine atom. msu.edu This action restores the stable aromatic π-system and yields the brominated product along with hydrogen bromide and the regenerated catalyst. wordpress.com

The position of electrophilic attack on a substituted benzene (B151609) ring is dictated by the electronic properties of the substituents already present. wikipedia.org Substituents are classified as either activating or deactivating and as ortho-, para-, or meta-directing. lumenlearning.com

Activating Groups : These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. They stabilize the positive charge of the arenium ion intermediate, particularly when the attack occurs at the ortho and para positions. libretexts.org

Deactivating Groups : These groups withdraw electron density from the ring, making it less nucleophilic and less reactive than benzene. libretexts.org

In the case of a precursor like Methyl 5-hydroxy-4-methylbenzoate, the directing effects of the substituents determine the site of bromination.

Hydroxyl (-OH) group : A strongly activating group that directs incoming electrophiles to the ortho and para positions due to its ability to donate electron density via resonance. unizin.org

Methyl (-CH₃) group : A weakly activating group that directs ortho and para due to an electron-donating inductive effect. libretexts.org

Methyl Ester (-COOCH₃) group : A deactivating group that directs meta. The carbonyl group withdraws electron density from the ring through both inductive and resonance effects, destabilizing the arenium ion, especially when substitution occurs at the ortho and para positions. wordpress.comcutm.ac.in

The powerful activating and ortho-, para-directing influence of the hydroxyl group at position 5 and the methyl group at position 4 dominates the deactivating, meta-directing effect of the ester group. The hydroxyl group at C5 directs incoming electrophiles to its ortho positions (C4 and C6) and its para position (C2). Since C4 is already substituted, the primary sites for electrophilic attack are C2 and C6. Steric hindrance from the adjacent methyl group at C4 might slightly influence the ratio, but the electronic activation at the C2 position makes it a highly favorable site for bromination, leading to the formation of this compound.

Substituent GroupPosition on PrecursorReactivity EffectDirecting Effect
Hydroxyl (-OH)C5Strongly ActivatingOrtho, Para
Methyl (-CH₃)C4ActivatingOrtho, Para
Methyl Ester (-COOCH₃)C1DeactivatingMeta

Reactivity Profile of the Hydroxyl Group

The phenolic hydroxyl group is a key site of reactivity in this compound. Its chemical behavior is influenced by its acidity and the accessibility of its oxygen lone pairs.

The hydroxyl group can undergo several common reactions typical of phenols.

Acylation : The hydroxyl group can be acylated to form an ester. This reaction, an example of which is the Schotten-Baumann reaction, typically involves reacting the phenol (B47542) with an acyl chloride or acid anhydride (B1165640) in the presence of a base (like pyridine (B92270) or sodium hydroxide) to neutralize the acidic byproduct. wikipedia.org For instance, reaction with acetyl chloride would yield methyl 2-bromo-5-acetoxy-4-methylbenzoate.

Alkylation/Etherification : The formation of an ether from the hydroxyl group can be achieved through reactions like the Williamson ether synthesis. This involves first deprotonating the phenol with a strong base (e.g., sodium hydride) to form a more nucleophilic phenoxide ion, which then reacts with an alkyl halide (e.g., methyl iodide) to form an ether. researchgate.net This would convert the hydroxyl group to an alkoxy group, such as a methoxy (B1213986) group.

Hydrogen bonding plays a significant role in the chemical and physical properties of hydroxylated benzoates. Crystal structure analyses of similar compounds, such as Methyl 5-bromo-2-hydroxybenzoate (B13816698), reveal extensive intermolecular hydrogen bonding. nih.govresearchgate.net In the crystal lattice of this related molecule, O—H···O hydrogen bonds link molecules into chains. researchgate.netnih.gov These interactions occur between the hydroxyl group of one molecule and an oxygen atom (likely the carbonyl oxygen of the ester) of a neighboring molecule. nih.gov

Such intermolecular hydrogen bonding can decrease the acidity of the hydroxyl proton and reduce the nucleophilicity of the oxygen by engaging its lone pairs. This can affect the kinetics of reactions like acylation and alkylation, potentially requiring stronger reagents or harsher conditions to overcome the energy of the hydrogen bonds. While a specific crystal structure for this compound is not detailed in the available literature, the presence of both hydrogen bond donor (-OH) and acceptor (-OH, -C=O) sites suggests that similar intermolecular interactions are highly probable.

Hydrogen-Bond Geometry for the Related Compound Methyl 5-bromo-2-hydroxybenzoate nih.govresearchgate.net
Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
O-H···O (carbonyl)0.822.253.065170

Reactivity of the Ester Moiety

The methyl ester group is another important reactive site in the molecule. Its primary reactivity involves nucleophilic acyl substitution.

The most common reaction of the ester moiety is hydrolysis, which can be carried out under either acidic or basic conditions. byjus.com

Base-Catalyzed Hydrolysis (Saponification) : Treatment with a strong base, such as sodium hydroxide (B78521), followed by acidic workup, will convert the methyl ester into a carboxylate salt and then to the corresponding carboxylic acid: 2-bromo-5-hydroxy-4-methylbenzoic acid. This is a non-reversible reaction.

Acid-Catalyzed Hydrolysis : The reaction with water in the presence of a strong acid catalyst is a reversible process. To drive the reaction to completion, it is often necessary to use a large excess of water or to remove the methanol (B129727) byproduct as it forms. byjus.com

Other potential reactions of the ester group include transesterification (reaction with another alcohol in the presence of an acid or base catalyst to form a different ester) and reduction (using strong reducing agents like lithium aluminum hydride to convert the ester into a primary alcohol, 5-bromo-2-(hydroxymethyl)-6-methylphenol).

Hydrolysis Pathways (Acid- and Base-Catalyzed)

The ester functional group in this compound is susceptible to hydrolysis, a reaction that can be catalyzed by either acid or base to yield 2-bromo-5-hydroxy-4-methylbenzoic acid and methanol.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen of the ester. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The subsequent steps involve proton transfer and the elimination of methanol to yield the carboxylic acid. libretexts.org The reaction is reversible, and its completion often requires using a large excess of water. libretexts.org

The general mechanism for acid-catalyzed ester hydrolysis involves the following steps:

Protonation of the carbonyl oxygen. libretexts.orgmasterorganicchemistry.com

Nucleophilic attack by water on the carbonyl carbon. masterorganicchemistry.com

Proton transfer from the attacking water molecule to one of the oxygen atoms of the original alcohol group. libretexts.orgmasterorganicchemistry.com

Elimination of the alcohol (methanol) as the leaving group. masterorganicchemistry.com

Deprotonation of the carbonyl oxygen to regenerate the acid catalyst and form the final carboxylic acid product. libretexts.orgmasterorganicchemistry.com

Base-Catalyzed Hydrolysis (Saponification): Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that proceeds via a nucleophilic acyl substitution mechanism. The reaction is initiated by the attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the methoxide (B1231860) ion as the leaving group. The methoxide ion subsequently deprotonates the newly formed carboxylic acid, driving the reaction to completion.

The mechanism under basic conditions involves:

Nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon.

Formation of a tetrahedral intermediate.

Elimination of the methoxide (CH₃O⁻) leaving group to form the carboxylic acid.

An acid-base reaction where the strongly basic methoxide ion deprotonates the carboxylic acid, forming a carboxylate salt and methanol.

Kinetic studies on the alkaline hydrolysis of substituted phenyl benzoates have shown that the reaction rates are influenced by the electronic effects of the substituents on the aromatic ring. rsc.org For this compound, the electron-withdrawing bromine atom and the electron-donating hydroxyl and methyl groups will collectively influence the electrophilicity of the carbonyl carbon and thus the rate of hydrolysis.

Transesterification Reactions with Various Alcohols

Transesterification is a process where the alkoxy group of an ester is exchanged with that of another alcohol. libretexts.orgmasterorganicchemistry.com This reaction can be catalyzed by either acids or bases and is typically an equilibrium process. libretexts.orgmasterorganicchemistry.comasianpubs.org To drive the reaction toward the desired product, the reactant alcohol is often used in large excess as the solvent. libretexts.org

Base-Catalyzed Transesterification: In the presence of a base, the alcohol is deprotonated to form a more nucleophilic alkoxide. This alkoxide then attacks the carbonyl carbon of this compound. A tetrahedral intermediate is formed, which subsequently eliminates the original methoxide group to yield the new ester. masterorganicchemistry.com

Acid-Catalyzed Transesterification: Under acidic conditions, the carbonyl oxygen of the ester is protonated, activating it for nucleophilic attack by the new alcohol. libretexts.orgmasterorganicchemistry.com The mechanism is analogous to that of acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. masterorganicchemistry.com

The versatility of this reaction allows for the synthesis of a variety of esters from this compound. The table below illustrates potential products from transesterification with different alcohols.

Reactant AlcoholCatalyst TypeProduct NameProduct Structure
Ethanol (B145695)Acid (e.g., H₂SO₄) or Base (e.g., NaOEt)Ethyl 2-bromo-5-hydroxy-4-methylbenzoateEthyl 2-bromo-5-hydroxy-4-methylbenzoate structure
IsopropanolAcid (e.g., H₂SO₄) or Base (e.g., NaO-iPr)Isopropyl 2-bromo-5-hydroxy-4-methylbenzoateIsopropyl 2-bromo-5-hydroxy-4-methylbenzoate structure
Benzyl (B1604629) AlcoholAcid (e.g., H₂SO₄) or Base (e.g., NaOBn)Benzyl 2-bromo-5-hydroxy-4-methylbenzoateBenzyl 2-bromo-5-hydroxy-4-methylbenzoate structure
Ethylene GlycolAcid or Base2-Hydroxyethyl 2-bromo-5-hydroxy-4-methylbenzoate2-Hydroxyethyl 2-bromo-5-hydroxy-4-methylbenzoate structure

Reactivity of the Bromine Atom

The bromine atom on the aromatic ring is a key functional group that enables a wide range of synthetic transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds.

Exploration of Nucleophilic Aromatic Substitution (SₙAr) Reactions

Nucleophilic aromatic substitution (SₙAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.org These groups help to stabilize the negatively charged intermediate (a Meisenheimer complex) that is formed during the reaction. masterorganicchemistry.com

In this compound, the substituents are not optimally positioned to strongly activate the ring towards SₙAr. The hydroxyl and methyl groups are electron-donating, which deactivates the ring for nucleophilic attack. The ester group is electron-withdrawing but is located meta to the bromine atom, offering less stabilization to the intermediate compared to an ortho or para placement. Therefore, SₙAr reactions on this substrate are expected to be challenging and would likely require harsh reaction conditions or very potent nucleophiles.

An interesting aspect is the reactivity of halogens in SₙAr reactions, where the order of leaving group ability is typically F > Cl ≈ Br > I. wikipedia.org This is because the rate-determining step is the initial attack of the nucleophile, not the departure of the leaving group. wikipedia.org

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds and are highly effective for aryl bromides. wikipedia.orgnih.gov These reactions typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. youtube.com this compound is an excellent candidate for these transformations.

Suzuki Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is known for its mild reaction conditions and tolerance of a wide variety of functional groups.

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a versatile method for arylating alkenes. researchgate.net

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne. It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgresearchgate.net

Negishi Coupling: The Negishi coupling involves the reaction of an aryl halide with an organozinc reagent, catalyzed by a nickel or palladium complex. youtube.comorganic-chemistry.org Organozinc reagents are generally more reactive than organoboron reagents but less reactive than organomagnesium (Grignard) reagents. youtube.com

The table below summarizes the expected outcomes of various cross-coupling reactions with this compound.

Reaction TypeCoupling PartnerTypical Catalyst SystemProduct Class
SuzukiPhenylboronic AcidPd(PPh₃)₄ + Base (e.g., Na₂CO₃)Biaryl
HeckStyrenePd(OAc)₂ + PPh₃ + Base (e.g., Et₃N)Stilbene derivative
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂ + CuI + Base (e.g., Et₃N)Diarylacetylene
NegishiPhenylzinc ChloridePd(PPh₃)₄ or NiCl₂(dppe)Biaryl

Radical Reactivity and Pathways

The carbon-bromine bond in this compound can undergo homolytic cleavage to generate an aryl radical. nih.gov This highly reactive intermediate can be formed through several methods, including photo-induced cleavage, reactions with radical initiators (like AIBN) in the presence of a hydrogen donor (like tributyltin hydride), or via single-electron transfer (SET) from transition metals. acs.orgasiaresearchnews.com

Once formed, this aryl radical can participate in a variety of reactions:

Hydrogen Abstraction: The radical can abstract a hydrogen atom from a donor molecule, leading to the debrominated product, Methyl 5-hydroxy-4-methylbenzoate.

Radical Addition: It can add to multiple bonds (e.g., alkenes or alkynes), initiating a chain reaction or leading to cyclization products if an unsaturated chain is present elsewhere in the molecule. libretexts.org

Sᵣₙ1 Reactions: In the presence of a suitable nucleophile, the aryl radical can participate in a radical-nucleophilic substitution (Sᵣₙ1) chain reaction.

The generation of aryl radicals from aryl halides is a cornerstone of modern radical chemistry, enabling the formation of various carbon-carbon and carbon-heteroatom bonds under conditions complementary to traditional ionic pathways. acs.org

Reactions at the Methyl Group: Benzylic Functionalization

The methyl group attached to the aromatic ring is a site for benzylic functionalization. The C-H bonds at this benzylic position are weaker than typical alkyl C-H bonds, making them more susceptible to radical reactions and oxidation.

Benzylic Halogenation: Reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or light) can selectively introduce a bromine atom at the benzylic position. This free-radical substitution reaction would convert the methyl group into a bromomethyl group, yielding Methyl 2-bromo-5-hydroxy-4-(bromomethyl)benzoate. libretexts.org This product is a versatile synthetic intermediate, as the benzylic bromide can be readily displaced by a variety of nucleophiles.

Benzylic Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the benzylic methyl group to a carboxylic acid. msu.edu This would transform this compound into 2-bromo-5-hydroxy-4-(methoxycarbonyl)benzoic acid. However, it is crucial to consider the sensitivity of other functional groups on the ring to these harsh oxidizing conditions. The phenolic hydroxyl group, in particular, is susceptible to oxidation.

Derivatization and Functionalization Strategies for Methyl 2 Bromo 5 Hydroxy 4 Methylbenzoate

Transformations at the Hydroxyl Group

The phenolic hydroxyl group is a versatile handle for derivatization, primarily through reactions targeting the oxygen atom.

Synthesis of Novel Esters and Ethers

The synthesis of esters and ethers from the hydroxyl group of phenolic compounds is a fundamental transformation in organic chemistry. While specific examples for Methyl 2-bromo-5-hydroxy-4-methylbenzoate are not extensively detailed in the available literature, the general reactivity of phenols provides a strong basis for these transformations.

Esterification: The hydroxyl group can be acylated to form a variety of esters. This is typically achieved by reacting the phenol (B47542) with an acylating agent such as an acid chloride or anhydride (B1165640) in the presence of a base.

Acylating AgentBaseProduct Type
Acetyl chloridePyridine (B92270)Acetate ester
Benzoyl chlorideTriethylamineBenzoate (B1203000) ester
Acetic anhydrideSodium acetateAcetate ester

Etherification: The synthesis of ethers from phenols is commonly accomplished via the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a strong base to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide.

Alkyl HalideBaseProduct Type
Methyl iodideSodium hydrideMethyl ether
Ethyl bromidePotassium carbonateEthyl ether
Benzyl (B1604629) chlorideSodium hydroxide (B78521)Benzyl ether

For a closely related compound, Methyl 5-bromo-2-hydroxybenzoate (B13816698), a methylation reaction using methyl iodide and sodium hydride in DMF has been reported to yield the corresponding methyl ether. nih.gov This suggests a similar strategy would be effective for this compound.

Modifications Involving the Bromine Substituent

The bromine atom on the aromatic ring is a key site for modifications, allowing for the introduction of a wide range of other functional groups.

Catalytic Hydrogenation and Reductive Debromination

The removal of the bromine atom can be achieved through catalytic hydrogenation, a process known as reductive debromination. This reaction typically involves treating the substrate with hydrogen gas in the presence of a palladium catalyst, often on a carbon support (Pd/C). researchwithrutgers.comorganic-chemistry.org This process replaces the carbon-bromine bond with a carbon-hydrogen bond, yielding Methyl 5-hydroxy-4-methylbenzoate. The conditions for such reactions are generally mild and can be selective, leaving other functional groups like the ester and hydroxyl intact. organic-chemistry.org

CatalystHydrogen SourceTypical Solvent
10% Pd/CH₂ gasMethanol (B129727), Ethanol (B145695)
5% Pd/CAmmonium formateEthyl acetate
Raney NickelH₂ gasIsopropanol

Introduction of Nitrogen, Oxygen, and Sulfur-Containing Functionalities

The bromine substituent can be replaced by various nucleophiles through transition metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution, although the latter often requires harsh conditions or strongly activated substrates.

Nitrogen Functionalities: Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming carbon-nitrogen bonds. This would involve reacting this compound with an amine in the presence of a palladium catalyst and a base.

Oxygen Functionalities: The introduction of oxygen-containing groups can also be achieved via palladium-catalyzed coupling reactions, for example, with alcohols or phenols to form ethers.

Sulfur Functionalities: Similarly, sulfur-containing functionalities can be introduced by coupling with thiols to form thioethers.

Alterations of the Methyl Ester Group

The methyl ester group offers another site for chemical modification, primarily through hydrolysis, transesterification, or reduction.

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-bromo-5-hydroxy-4-methylbenzoic acid, under either acidic or basic conditions. Basic hydrolysis, using a reagent like sodium hydroxide followed by an acidic workup, is a common method.

Transesterification: It is possible to convert the methyl ester to other esters through transesterification. This reaction is typically catalyzed by an acid or a base and involves reacting the methyl ester with a different alcohol in large excess.

Reduction: The ester group can be reduced to a primary alcohol. While sodium borohydride (B1222165) is generally not strong enough to reduce esters, more powerful reducing agents like lithium aluminum hydride (LiAlH₄) can effectively convert the methyl ester to a hydroxymethyl group, yielding (2-bromo-5-hydroxy-4-methylphenyl)methanol. ncert.nic.in A two-step procedure involving the use of a sodium borohydride-THF-methanol system has also been reported for the reduction of aromatic methyl esters to their corresponding primary alcohols. ias.ac.in

ReagentProduct Functional Group
LiAlH₄Primary alcohol
NaOH, then H₃O⁺Carboxylic acid
R'OH, H⁺ or RO⁻New ester (R' ester)

Conversion to Carboxylic Acid (Hydrolysis)

The methyl ester group of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 2-bromo-5-hydroxy-4-methylbenzoic acid. This transformation is a fundamental step in the synthesis of many derivatives, as the carboxylic acid can undergo a wide range of subsequent reactions. The hydrolysis can be achieved under either acidic or basic conditions. libretexts.org

Acid-Catalyzed Hydrolysis:

In the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, and an excess of water, the ester undergoes nucleophilic acyl substitution. The reaction is reversible, and to drive the equilibrium towards the formation of the carboxylic acid, it is often necessary to remove the methanol byproduct as it is formed. learncbse.in

Base-Promoted Hydrolysis (Saponification):

Alternatively, the ester can be hydrolyzed using a strong base, such as sodium hydroxide or potassium hydroxide, in a process known as saponification. libretexts.org This reaction is irreversible as the final step involves the deprotonation of the carboxylic acid by the base to form a carboxylate salt. Subsequent acidification of the reaction mixture is required to protonate the carboxylate and yield the final carboxylic acid product. quora.com Studies on the hydrolysis of various substituted methyl benzoates have shown that the reaction rates are influenced by the nature and position of the substituents on the aromatic ring. oieau.frzenodo.org

Reaction Reagents and Conditions Product
Acid-Catalyzed HydrolysisDilute H₂SO₄ or HCl, heat2-bromo-5-hydroxy-4-methylbenzoic acid
Base-Promoted Hydrolysis1. NaOH or KOH, H₂O/alcohol, heat2. H₃O⁺2-bromo-5-hydroxy-4-methylbenzoic acid

Reduction to Primary Alcohol

The methyl ester functionality can be reduced to a primary alcohol, (2-bromo-5-hydroxy-4-methylphenyl)methanol. This transformation is typically accomplished using powerful reducing agents, most commonly lithium aluminum hydride (LiAlH₄). The reaction is generally carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), due to the high reactivity of LiAlH₄ with water and other protic solvents.

The mechanism involves the nucleophilic attack of a hydride ion from the aluminohydride complex onto the electrophilic carbonyl carbon of the ester. This is followed by the departure of the methoxy (B1213986) group and a second hydride attack on the intermediate aldehyde to form an alkoxide. A final workup with a protic solvent is necessary to protonate the alkoxide and yield the primary alcohol.

Reaction Reagents and Conditions Product
Reduction of Ester1. LiAlH₄, dry ether or THF2. H₃O⁺ workup(2-bromo-5-hydroxy-4-methylphenyl)methanol

Formation of Amides and Hydrazides

The methyl ester of this compound can be converted into amides and hydrazides, which are important functional groups in many biologically active molecules.

Amide Formation:

Amides are typically synthesized by the reaction of the ester with a primary or secondary amine. This reaction, known as aminolysis, is often slow and may require heating or the use of a catalyst. The direct reaction of the ester with an amine is an equilibrium process. To favor the formation of the amide, it is common to first hydrolyze the ester to the corresponding carboxylic acid, which is then activated and reacted with the amine.

Hydrazide Formation:

Hydrazides are readily prepared by the reaction of the methyl ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), often in a protic solvent such as ethanol or methanol. nih.gov This reaction is typically driven to completion by refluxing the reaction mixture. google.com The resulting hydrazide, 2-bromo-5-hydroxy-4-methylbenzohydrazide, is a versatile intermediate that can be further derivatized, for example, by condensation with aldehydes or ketones to form hydrazones. nih.govchemmethod.comresearchgate.net

Derivative Synthetic Method Reactants
AmidesAminolysisPrimary or secondary amine
HydrazidesHydrazinolysisHydrazine hydrate

Functionalization of the Methyl Group for Extended Architectures

The methyl group at the 4-position of the benzene (B151609) ring is a benzylic position, which makes it susceptible to a variety of functionalization reactions. These reactions provide a pathway to extend the molecular architecture and introduce new functionalities.

Benzylic Bromination:

One of the most common reactions at the benzylic position is free-radical bromination. masterorganicchemistry.com This is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or AIBN, and light or heat. This reaction would convert the methyl group to a bromomethyl group, yielding methyl 2-bromo-5-hydroxy-4-(bromomethyl)benzoate. This brominated product is a versatile intermediate for subsequent nucleophilic substitution reactions.

Benzylic Oxidation:

The benzylic methyl group can also be oxidized to a variety of functional groups, including an aldehyde, a carboxylic acid, or a ketone, depending on the oxidizing agent and reaction conditions. mdpi.comkhanacademy.org Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will typically oxidize the methyl group all the way to a carboxylic acid. masterorganicchemistry.com Milder oxidizing agents can be used to obtain the aldehyde.

Functionalization Reagents and Conditions Product Functional Group
Benzylic BrominationN-Bromosuccinimide (NBS), radical initiator, light/heatBromomethyl (-CH₂Br)
Benzylic OxidationKMnO₄ or H₂CrO₄, heatCarboxylic acid (-COOH)

Synthesis of Multi-Functionalized and Hybrid Derivatives

The various functional groups on the this compound scaffold can be selectively or sequentially modified to create multi-functionalized and hybrid derivatives. For instance, the phenolic hydroxyl group can be alkylated or acylated, the bromine atom can participate in cross-coupling reactions, and the ester and methyl groups can be derivatized as previously described.

This multi-faceted reactivity allows for the construction of complex molecules with tailored properties. For example, a Suzuki or Sonogashira cross-coupling reaction at the bromine position could be used to introduce new aryl or alkynyl substituents. Subsequent or prior modification of the other functional groups would lead to a wide array of highly substituted and structurally diverse compounds. The synthesis of such derivatives is a key strategy in the development of new pharmaceutical agents and functional materials.

Theoretical and Computational Chemistry Studies of Methyl 2 Bromo 5 Hydroxy 4 Methylbenzoate

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are a cornerstone of modern chemical research, offering a window into the microscopic world of molecules. These methods are used to determine the optimized geometry, electronic structure, and various other properties of a molecule with a high degree of accuracy.

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic properties of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost. For Methyl 2-bromo-5-hydroxy-4-methylbenzoate, DFT calculations, often utilizing functionals such as B3LYP, are employed to determine its most stable three-dimensional arrangement, known as the optimized geometry.

These calculations also yield crucial information about the molecule's electronic structure, including the distribution of electrons and the energies of its molecular orbitals. The optimized structural parameters, such as bond lengths and angles, provide a solid foundation for understanding the molecule's physical and chemical behavior.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Methyl Benzoate (B1203000) Structure (Illustrative)

ParameterBond Length (Å)Bond Angle (°)
C-Br1.89-
C-O (hydroxyl)1.36-
C=O (ester)1.21-
C-O-C (ester)-115.0
O-C=O (ester)-125.0

Beyond DFT, other computational methods are also valuable in predicting molecular properties. Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, can provide highly accurate results, though often at a greater computational expense.

Semiempirical methods, such as AM1 (Austin Model 1) and PM3 (Parametrized Model 3), offer a faster, albeit less rigorous, approach. researchgate.net These methods incorporate some experimental data into their calculations, making them suitable for rapid screening of large molecules or for preliminary analyses of properties like heat of formation and molecular geometry. researchgate.net While not as precise as DFT or ab initio methods, they are useful tools for initial computational explorations of compounds like this compound.

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules and is fundamental to understanding chemical bonding and reactivity. The analysis of molecular orbitals, particularly the frontier orbitals, provides key insights into the electronic transitions and chemical reactivity of a molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. researchgate.net

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule that is more polarizable and reactive. From the HOMO and LUMO energies, various global reactivity descriptors, such as electronegativity, chemical hardness, and the electrophilicity index, can be calculated to further quantify the molecule's reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors

ParameterValue (eV)
EHOMO-6.5
ELUMO-1.8
HOMO-LUMO Gap (ΔE)4.7
Ionization Potential (I)6.5
Electron Affinity (A)1.8
Global Hardness (η)2.35
Electronegativity (χ)4.15
Electrophilicity Index (ω)3.67

Note: These values are hypothetical and serve as representative examples based on studies of similar aromatic compounds.

Natural Bond Orbital (NBO) analysis is a theoretical framework used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. researchgate.net By transforming the complex molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs, NBO analysis provides a chemically intuitive picture of bonding. q-chem.com

Table 3: Representative NBO Analysis Showing Significant Donor-Acceptor Interactions (Illustrative)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(Ohydroxyl)π(C-C)aromatic5.2
π(C=C)aromaticπ(C=O)ester2.8
σ(C-H)methylσ*(C-C)aromatic1.5

Note: This table presents hypothetical data to illustrate the types of interactions that would be identified for a molecule like this compound.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Visualization

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential. researchgate.net

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green and yellow areas denote regions of intermediate potential. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the hydroxyl and ester groups, making them sites for electrophilic interaction.

Vibrational Frequency Calculations and Correlation with Experimental Spectra

Vibrational frequency calculations are a cornerstone of computational chemistry, providing valuable insights into the molecular structure and bonding of a compound. These calculations are typically performed using Density Functional Theory (DFT), which has been shown to provide a good balance between accuracy and computational cost for organic molecules. scirp.org The calculated vibrational frequencies can be correlated with experimental data from Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy.

For a molecule like this compound, key vibrational modes would include the O-H stretching of the hydroxyl group, C=O stretching of the ester, C-Br stretching, and various aromatic C-H and C-C stretching and bending modes, as well as vibrations of the methyl group.

In a study on 4-methyl-3-nitrobenzoic acid, a molecule with a similar substitution pattern, DFT calculations at the B3LYP/6-311++G basis set level were used to compute the vibrational frequencies. scirp.org The theoretical results, after scaling, showed good agreement with the experimental FTIR and FT-Raman spectra, with a root mean square (RMS) error of 11.68 cm⁻¹. researchgate.net For instance, the O-H stretching vibration is typically predicted in the gas phase around 3627 cm⁻¹. scirp.org The C=O stretching vibrations are generally expected in the range of 1740–1660 cm⁻¹. mdpi.com

Table 1: Illustrative Vibrational Frequencies for a Related Compound (4-methyl-3-nitrobenzoic acid) (Note: This data is for an analogous compound and serves as an example of typical vibrational modes and their calculated frequencies.)

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹) (FTIR)
O-H Stretch3627Broad band ~2970
C-H Stretch (Aromatic)3080-3010~3050
C=O Stretch~17001708
C-C Stretch (Aromatic)15881574
C-NO₂ Stretch~15301535
O-H Bend~14001405
C-H Bend (Methyl)~13801383
C-Br Stretch (Hypothetical)~600-500Not Available

Data is illustrative and based on findings for similar compounds. scirp.orgresearchgate.netmdpi.com

Theoretical Prediction of NMR Chemical Shifts and Validation against Experimental Data

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating ¹H and ¹³C NMR spectra. These theoretical spectra can be used to aid in the assignment of experimental peaks and to understand the electronic environment of the nuclei.

For this compound, one would expect distinct signals for the aromatic protons, the methyl protons of the ester, the methyl protons on the ring, and the hydroxyl proton. The chemical shifts of the aromatic protons are influenced by the electronic effects of the bromo, hydroxyl, methyl, and methyl ester substituents.

While experimental NMR data for the title compound is not available in the cited literature, studies on similar substituted benzoic acids provide a framework for what to expect. For example, in 2-fluorobenzoic acid, the fluorine atom significantly influences the chemical shifts of the nearby protons. up.ac.za Similarly, the bromine atom and the hydroxyl group in this compound would be expected to cause significant shifts in the adjacent proton signals.

Table 2: Predicted ¹H NMR Chemical Shifts for a Hypothetical Substituted Benzoate (Note: This table is illustrative, showing the types of protons and their expected chemical shift ranges based on general principles and data from related compounds.)

ProtonPredicted Chemical Shift (ppm)Multiplicity
Aromatic H (ortho to -OH)6.8 - 7.2Doublet
Aromatic H (ortho to -Br)7.2 - 7.6Singlet
-OH5.0 - 6.0Singlet (broad)
-OCH₃ (Ester)3.8 - 4.0Singlet
-CH₃ (Ring)2.2 - 2.5Singlet

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational methods, particularly DFT, are frequently used to predict the NLO properties of molecules. Key parameters include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). Molecules with large hyperpolarizability values are considered promising candidates for NLO applications.

The NLO properties of a molecule like this compound would arise from intramolecular charge transfer, influenced by the electron-donating hydroxyl and methyl groups and the electron-withdrawing bromo and carbonyl groups. Studies on other substituted benzoic acids have shown that the nature and position of substituents significantly impact the NLO response. researchgate.netresearchgate.net For instance, in 3,5-dinitrobenzoic acid derivatives, the presence of strong electron-withdrawing nitro groups leads to significant NLO properties. researchgate.net

Table 3: Calculated NLO Properties for an Illustrative Substituted Benzoic Acid Derivative (Note: This data is hypothetical and serves to illustrate the types of NLO parameters calculated.)

ParameterCalculated Value
Dipole Moment (μ)~2.5 D
Polarizability (α)~15 x 10⁻²⁴ esu
First-Order Hyperpolarizability (β)~5 x 10⁻³⁰ esu

Solvation Models and Environmental Effects on Electronic Properties

The electronic properties of a molecule can be significantly influenced by its environment, particularly the solvent. Solvation models are computational techniques used to account for the effects of a solvent on a solute molecule. These models can be either explicit, where individual solvent molecules are included in the calculation, or implicit, where the solvent is treated as a continuous medium with a specific dielectric constant. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model.

For a phenolic compound like this compound, the choice of solvent can affect properties such as its UV-Vis absorption spectrum, dipole moment, and the stability of different conformers. Studies on phenolic compounds have shown that polar protic solvents like ethanol (B145695) and methanol (B129727) can form hydrogen bonds with the hydroxyl group, leading to shifts in electronic transitions. tandfonline.comacs.org The solubility and, consequently, the electronic behavior of phenolic compounds are generally higher in polar solvents. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

For this compound, MD simulations could be used to explore the rotational freedom around the C-O bond of the ester group and the C-C bond connecting the ester to the aromatic ring. These simulations would reveal the most stable conformations of the molecule and the energy barriers between them. Furthermore, MD simulations in a solvent box can be used to study the interactions between the solute and solvent molecules, providing a more detailed picture of solvation than implicit models. For example, simulations could visualize the hydrogen bonding network between the hydroxyl group of the molecule and water molecules. core.ac.uk Studies on other aromatic esters have utilized MD simulations to understand their self-assembly and intermolecular interactions. researchgate.net

Synthetic Applications and Advanced Materials Chemistry

Role as a Key Intermediate in Complex Organic Synthesis

The primary role of Methyl 2-bromo-5-hydroxy-4-methylbenzoate in the chemical landscape is that of a key intermediate or building block. Chemical suppliers consistently categorize this compound as a foundational element for synthesis in the pharmaceutical, biotechnology, and agrochemical sectors. Its molecular structure is engineered for reactivity, offering multiple sites for chemical modification.

The bromine atom, for instance, is an excellent leaving group and a handle for introducing a wide array of other functional groups through cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings. The hydroxyl group can be alkylated, acylated, or used to direct further electrophilic aromatic substitution. The ester can be hydrolyzed to a carboxylic acid or converted into other functional derivatives. This multi-functionality allows chemists to use this compound as a starting point for intricate, multi-step synthetic pathways, enabling the construction of significantly more complex target molecules.

Contribution to the Synthesis of Fine Chemicals

As a versatile intermediate, this compound contributes significantly to the synthesis of fine chemicals—pure, single substances produced in limited quantities for specialized applications. Its utility lies in its ability to introduce a specific, pre-functionalized aromatic ring into a larger molecule. This is particularly important in the production of specialty chemicals where precise molecular architecture is critical to function, such as in electronic materials, dyes, and specialty polymers. The compound serves as a scaffold upon which further complexity can be built, ensuring that the final fine chemical product has the desired substitution pattern and properties.

Precursor Development for Pharmaceutical Building Blocks

The application of this compound as a precursor for pharmaceutical building blocks is one of its most significant roles. Its substituted benzene (B151609) ring structure is a common motif in many biologically active compounds.

Scaffolds for Multi-Step Synthetic Pathways

In medicinal chemistry, the development of new drugs often involves the synthesis of a "library" of related compounds built around a central molecular core or scaffold. This compound is an ideal candidate for such a scaffold. Its various reactive sites can be sequentially and selectively modified, allowing for the systematic variation of the molecule's structure. For example, the bromine atom can be used to connect the aromatic ring to another part of the drug molecule, while the hydroxyl and ester groups can be modified to fine-tune solubility, binding affinity, or metabolic stability.

Design of Analogs for Structure-Activity Relationship Studies (General Chemical Design)

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, aiming to understand how the chemical structure of a compound influences its biological activity. By using this compound as a starting material, medicinal chemists can systematically create a series of analogs. Each analog might feature a different chemical group at the position of the original bromine atom or have the hydroxyl group modified. Testing these analogs reveals which structural features are essential for the desired therapeutic effect, guiding the design of more potent and selective drug candidates.

Potential Applications in Polymer Chemistry

While specific research detailing the use of this compound as a monomer for functional polymers is not currently available, its structural features suggest potential in this area. The presence of the hydroxyl group and the potential for the ester to be converted into a carboxylic acid provide functionalities that could be used in step-growth polymerization to create polyesters or polyethers. The bromine atom could either be retained to impart specific properties like flame retardancy or be modified post-polymerization to attach other functional side chains, leading to the creation of highly specialized, functional polymers.

Involvement in Supramolecular Chemistry through Directed Self-Assembly

The field of supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. This compound possesses key functional groups capable of directing such self-assembly. The hydroxyl (-OH) group is a strong hydrogen bond donor, while the oxygen atoms of the ester group (C=O and -OCH₃) are hydrogen bond acceptors.

Studies on closely related hydroxybenzoate derivatives have shown their ability to form predictable and robust hydrogen-bonding motifs. nih.gov These interactions can link molecules together into chains, sheets, or more complex three-dimensional networks. nih.gov For instance, the hydroxyl group of one molecule can form a hydrogen bond with the carbonyl oxygen of a neighboring molecule. nih.gov This capacity for directed self-assembly suggests that this compound could be a valuable component in the design of crystal lattices, liquid crystals, and other organized molecular materials where precise spatial arrangement is crucial.

Green Chemistry Considerations in the Synthesis of Methyl 2 Bromo 5 Hydroxy 4 Methylbenzoate

Development of Atom-Economical and Waste-Minimizing Synthetic Routes

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. Traditional synthesis routes for brominated aromatic compounds often involve the use of elemental bromine (Br₂) as a brominating agent. While effective, the electrophilic substitution of an aromatic ring with Br₂ generates one equivalent of hydrogen bromide (HBr) as a byproduct for every equivalent of bromine incorporated into the product. This results in a theoretical maximum atom economy of only 50% for the bromine atom, with the other half being lost as HBr, which is often treated as waste.

To improve the atom economy and minimize waste, alternative brominating agents and reaction schemes are being explored. A prominent example is the use of N-bromosuccinimide (NBS), which has a better atom economy profile compared to Br₂ in many applications. In the reaction with an aromatic substrate (Ar-H), NBS provides the bromine atom, and the succinimide (B58015) byproduct can, in principle, be recycled.

Table 1: Comparison of Atom Economy for Different Brominating Agents

Brominating Agent Reaction Byproduct Theoretical Atom Economy (for Br) Waste Considerations
Bromine (Br₂) Ar-H + Br₂ → Ar-Br + HBr HBr 50% Corrosive and hazardous byproduct

Furthermore, waste minimization can be achieved by optimizing reaction conditions to improve selectivity and reduce the formation of unwanted side products, such as isomers or poly-brominated species. The choice of catalyst and solvent, as discussed in the following sections, plays a crucial role in achieving high selectivity and minimizing waste streams.

Utilization of Environmentally Benign Solvents and Solvent-Free Conditions

Traditional organic synthesis often relies on volatile organic compounds (VOCs) as solvents, which can be hazardous to human health and the environment. Green chemistry encourages the use of safer, more environmentally benign solvents or, ideally, the elimination of solvents altogether.

For the synthesis of Methyl 2-bromo-5-hydroxy-4-methylbenzoate, several greener solvent alternatives can be considered for the key reaction steps of bromination and esterification. Water is an excellent green solvent due to its non-toxicity, non-flammability, and abundance. Research has shown that bromination of some aromatic compounds can be carried out effectively in aqueous media. researchgate.net

Ionic liquids (ILs) and deep eutectic solvents (DESs) are another class of greener solvents that have gained attention. researchgate.netnih.gov These materials are non-volatile and can be designed to have specific properties that can enhance reaction rates and selectivity. In some cases, ionic liquids can act as both the solvent and the catalyst. researchgate.net

Solvent-free, or solid-state, reactions represent an even greener approach by completely eliminating the need for a solvent. Solid-state bromination of phenols and anilines with N-bromosuccinimide has been shown to be effective, often with high selectivity and yield. rsc.org Similarly, solvent-free esterification of benzoic acids using solid acid catalysts has been reported. epa.gov

Table 2: Examples of Green Solvents and Conditions for Relevant Reactions

Reaction Type Green Solvent/Condition Advantages
Bromination Water Non-toxic, non-flammable, readily available
Bromination Ionic Liquids Non-volatile, tunable properties, potential for catalyst/solvent role
Bromination Solvent-free Eliminates solvent waste, can lead to higher efficiency
Esterification Deep Eutectic Solvents Biodegradable, low cost, can act as catalyst

Catalytic Approaches for Enhanced Efficiency and Reduced Environmental Impact

Catalysis is a cornerstone of green chemistry, as catalysts can increase reaction rates, improve selectivity, and reduce energy consumption, all while being used in small amounts and often being recyclable.

In the context of synthesizing this compound, catalytic approaches can be applied to both the bromination and esterification steps. For the bromination of the aromatic ring, heterogeneous catalysts such as zeolites and other solid acids are particularly attractive. mdpi.com These catalysts can be easily separated from the reaction mixture by filtration and can often be regenerated and reused, which minimizes waste. For example, Fe₂O₃/zeolite has been used as a recyclable catalyst for the bromination of aromatic compounds. rsc.org

For the esterification of the carboxylic acid group, solid acid catalysts offer a green alternative to traditional homogeneous acid catalysts like sulfuric acid, which are corrosive and difficult to separate from the product. Modified montmorillonite (B579905) K10 clay and zirconia-based catalysts have been shown to be effective and reusable catalysts for the esterification of substituted benzoic acids. epa.govmdpi.com Enzymatic catalysis, using lipases, is another green approach that can be employed for esterification, offering high selectivity under mild reaction conditions. mdpi.com

Table 3: Catalytic Approaches for Key Synthetic Steps

Reaction Step Catalyst Type Example Catalyst Green Advantages
Bromination Heterogeneous Solid Acid Zeolites Recyclable, easy separation, reduced waste
Bromination Heterogeneous Metal Oxide Fe₂O₃/zeolite Recyclable, cost-effective
Esterification Heterogeneous Solid Acid Modified Montmorillonite K10 Reusable, avoids corrosive liquid acids
Esterification Heterogeneous Solid Acid Zirconia-based catalysts High activity, recyclable

Energy Efficient Reaction Conditions and Process Optimization

The energy consumption of chemical processes is a significant factor in their environmental impact and economic viability. Green chemistry promotes the use of energy-efficient methods to carry out chemical transformations. Microwave-assisted and ultrasound-assisted synthesis are two prominent techniques that can significantly reduce reaction times and energy consumption compared to conventional heating methods. numberanalytics.comajgreenchem.com

Microwave irradiation can accelerate reaction rates by directly heating the reactants and solvent, leading to rapid and uniform heating. ajchem-a.com This can result in dramatically shorter reaction times, often from hours to minutes, and can also lead to higher yields and purer products. ajgreenchem.com Microwave-assisted synthesis has been successfully applied to both bromination and esterification reactions.

Ultrasound-assisted synthesis utilizes the energy of acoustic cavitation to enhance chemical reactivity. This can also lead to shorter reaction times and improved yields. Ultrasound has been shown to be effective in the esterification of carboxylic acids.

Table 4: Comparison of Energy-Efficient Synthesis Methods

Method Principle Advantages in Synthesis
Microwave-Assisted Synthesis Dielectric heating Rapid heating, shorter reaction times, higher yields, reduced energy consumption numberanalytics.com
Ultrasound-Assisted Synthesis Acoustic cavitation Enhanced reaction rates, improved yields, can operate at lower temperatures
Process Optimization Control of reaction parameters Maximized yield, minimized waste, reduced energy input

By integrating these green chemistry principles into the synthesis of this compound, it is possible to develop a more sustainable and environmentally responsible manufacturing process.

Conclusion and Future Research Directions

Summary of Current Research Advancements on Substituted Benzoate (B1203000) Esters

Substituted benzoate esters are a cornerstone in organic synthesis, serving as crucial intermediates and core structures in a wide array of applications. nbinno.com Current research highlights their importance as versatile chemical building blocks for pharmaceuticals and fine chemicals. nbinno.com Recent advancements have focused on developing novel synthetic methodologies to create polysubstituted benzenes with precise control over substitution patterns, which is critical for tuning molecular function. rsc.org

In materials science, benzoate esters are being explored for their optical and electronic properties. Novel functional materials incorporating benzoate ester moieties have been synthesized and are being investigated for applications in organic light-emitting diodes (OLEDs) and as thermally activated delayed fluorescence (TADF) materials. researchgate.net Furthermore, modifying polymers with benzoate derivatives can enhance their performance, for example, by improving the dispersion capabilities of superplasticizers in cement. tandfonline.com The photocatalytic hydrofunctionalization of alkenes using benzoic esters is another area of active research, offering new pathways for synthesizing valuable organofluorine compounds. acs.org

Identification of Unexplored Synthetic Avenues for Methyl 2-bromo-5-hydroxy-4-methylbenzoate

The synthesis of polysubstituted benzenes like this compound often relies on multi-step electrophilic aromatic substitution reactions. fiveable.melibretexts.org The order of these reactions is critical to ensure the correct regiochemistry due to the directing effects of the substituents. libretexts.orgpressbooks.pub

While standard routes involving bromination, nitration (followed by reduction and diazotization to introduce the hydroxyl group), Friedel-Crafts alkylation, and esterification are plausible, several unexplored, more efficient avenues could be pursued.

Organocatalytic Benzannulation: Modern methods like organocatalytic [4+2] benzannulation reactions offer efficient ways to construct polysubstituted aromatic rings from acyclic precursors in a single step, potentially bypassing the challenges of sequential electrophilic substitutions. rsc.org

Transition-Metal-Catalyzed C-H Functionalization: Directing group-assisted C-H activation and functionalization is a powerful tool for selectively introducing substituents onto an aromatic core. rsc.org A synthetic strategy could involve starting with a simpler substituted benzoate and using C-H activation to introduce the bromo or hydroxyl groups at specific positions, offering a more atom-economical approach.

Boron-Mediated Hydroxylation: Recent developments in transition-metal-free, boron-mediated C-H hydroxylation present a mild and selective method for introducing hydroxyl groups onto aromatic rings, which could be adapted for the synthesis of this compound. researchgate.net

A comparison of potential synthetic strategies is outlined below:

Synthetic Strategy Potential Advantages Potential Challenges
Classical Electrophilic Aromatic Substitution Well-established reactions and mechanisms. fiveable.meMulti-step, potential for isomeric mixtures, harsh reaction conditions. rsc.org
Organocatalytic Benzannulation High efficiency, potential for one-pot synthesis. rsc.orgSubstrate scope and availability of precursors.
C-H Functionalization High atom economy, novel regioselectivity. rsc.orgCatalyst cost, directing group removal.
Boron-Mediated Hydroxylation Transition-metal-free, mild conditions. researchgate.netSubstrate compatibility and directing group requirements.

Future Potential for Novel Derivatizations and Functional Material Development

The functional groups on this compound provide multiple handles for derivatization, paving the way for the development of novel molecules and materials.

The Hydroxyl Group: The phenolic hydroxyl group can be alkylated or acylated to produce a library of new ethers and esters. It can also serve as a nucleophile in various coupling reactions. Polymers derived from substituted hydroxybenzoates have shown promise as antimicrobial agents, suggesting a potential application pathway. ucla.eduresearchgate.net

The Bromo Group: The bromine atom is an ideal site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide variety of carbon-based substituents. This opens the door to creating more complex aromatic structures, potentially for pharmaceutical intermediates or liquid crystal applications. mdpi.comresearchgate.net

The Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or used as a coordinating group in metal-organic frameworks (MOFs). It can also be reduced to a primary alcohol, providing another point for derivatization.

These derivatizations could lead to functional materials such as polymers with antimicrobial properties or specialized coatings. ucla.eduresearchgate.net For instance, incorporating such molecules into layered double hydroxides (LDHs) could yield novel composites for food packaging applications. researchgate.net

Integration of Advanced Computational Models for Predictive Chemical Science

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules like this compound, accelerating research and development. jstar-research.com

Quantitative Structure-Property Relationship (QSPR): Machine learning and QSPR models can predict various physical, chemical, and electronic properties of aromatic compounds based on their structure. acs.orgnih.govmdpi.com Such models could be trained on datasets of similar substituted benzoates to predict properties like solubility, reactivity, and spectral characteristics for new derivatives before they are synthesized.

Density Functional Theory (DFT): DFT calculations can provide deep insights into the electronic structure, molecular geometry, and spectroscopic properties of the molecule. mdpi.comresearchgate.net This can help rationalize experimental findings and guide the design of new molecules with desired electronic or optical properties. For example, DFT can predict HOMO-LUMO energy gaps, which are crucial for designing materials for optoelectronic devices. researchgate.net

Reaction Modeling: Computational models can be used to investigate the mechanisms of synthetic reactions, helping to optimize reaction conditions and predict the regioselectivity of substitutions. jstar-research.com This would be particularly valuable in planning efficient synthetic routes to avoid unwanted isomers.

Computational Method Application to Target Molecule Predicted Outcomes
Machine Learning / QSPR Prediction of aromaticity and electronic properties. acs.orgnih.govBand gaps, electron affinity, ionization potentials. nih.gov
Density Functional Theory (DFT) Elucidation of molecular structure and properties. mdpi.comMolecular geometry, electronic parameters, spectroscopic data. researchgate.netjstar-research.com
Reaction Modeling Optimization of synthetic pathways. jstar-research.comReaction energies, transition state analysis, regioselectivity.

Emerging Research Frontiers for Brominated and Hydroxylated Aromatic Systems

The combination of bromine and hydroxyl groups on an aromatic ring is a feature of many biologically active natural products and synthetic compounds. mdpi.com This structural motif is of growing interest in several research frontiers.

Bioactive Compounds: Hydroxylated polybrominated diphenyl ethers (OH-PBDEs), for example, are known natural products found in marine environments that exhibit significant biological activity. mdpi.com The structural similarity suggests that derivatives of this compound could be investigated for potential antimicrobial, antifungal, or other therapeutic properties. ucla.edu

Catalysis and Synthesis: The interplay between the electron-donating hydroxyl group and the electron-withdrawing (by induction) bromo group can influence the reactivity of the aromatic ring in catalytic processes. Research into how this substitution pattern affects C-H activation or other catalytic transformations is an emerging area.

Environmental Science: Hydroxylated aromatic compounds are metabolites of various environmental pollutants. nih.gov Studying compounds like this compound could provide insights into the metabolic pathways and environmental fate of more complex brominated pollutants. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-bromo-5-hydroxy-4-methylbenzoate, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis typically involves esterification and halogenation steps. For example, cyclocondensation reactions using brominated hydroxybenzaldehyde derivatives (similar to methods for C-5-bromo-2-hydroxyphenylcalix[4] synthesis) require precise control of acid catalysts (e.g., concentrated HCl) and stoichiometric ratios of precursors . Optimization can be guided by Design of Experiments (DoE) principles, varying parameters like temperature, reaction time, and catalyst loading. Monitoring via thin-layer chromatography (TLC) or HPLC ensures purity and yield.

Q. How can spectroscopic techniques (FTIR, Raman, NMR) be employed to characterize this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • FTIR : Focus on O–H stretching (~3200–3500 cm⁻¹ for phenolic -OH), ester C=O (~1700–1750 cm⁻¹), and C–Br vibrations (~500–700 cm⁻¹) .
  • NMR : 1^1H NMR should highlight the methyl ester (δ ~3.8–4.0 ppm, singlet), aromatic protons (δ ~6.5–8.0 ppm with splitting patterns reflecting substitution), and hydroxy proton (δ ~9–10 ppm, broad) . 13^{13}C NMR confirms ester carbonyl (δ ~165–170 ppm) and brominated aromatic carbons. Computational tools (e.g., DFT) can predict vibrational frequencies and verify assignments .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer : Follow GHS guidelines for brominated aromatics. Use fume hoods to minimize inhalation risks, and wear nitrile gloves and safety goggles to prevent skin/eye contact. In case of exposure, rinse affected areas with water for 15+ minutes and seek medical attention if irritation persists. Store in airtight containers away from ignition sources, with silica gel to prevent hydrolysis .

Advanced Research Questions

Q. How can crystallographic data (e.g., from SHELXL or WinGX) resolve ambiguities in the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL or WinGX provides bond lengths, angles, and torsion angles to confirm regiochemistry and stereoelectronic effects. For example, the bromine atom’s position and hydrogen-bonding interactions (e.g., O–H···O=C) can be validated against density functional theory (DFT)-optimized geometries . Discrepancies between experimental and computational data may indicate crystal packing effects or dynamic disorder.

Q. What strategies can address contradictions in biological activity data (e.g., antimicrobial vs. anti-inflammatory efficacy) for derivatives of this compound?

  • Methodological Answer : Cross-validate assays using standardized protocols (e.g., MIC for antimicrobial activity, COX-2 inhibition for anti-inflammatory effects). Structure-activity relationship (SAR) studies can isolate functional groups responsible for specific activities. For instance, substituting the hydroxy group with methoxy or acetylating the amine may enhance membrane permeability or target binding . Use in vitro models (e.g., RAW 264.7 macrophages for inflammation) to reconcile discrepancies between enzymatic and cellular assays.

Q. How do solvent polarity and pH influence the stability and reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in SNAr reactions, while acidic conditions protonate the hydroxy group, reducing electron-withdrawing effects and slowing substitution. Kinetic studies under varying pH (2–10) and solvent dielectric constants (ε) can map reactivity trends. Monitor by LC-MS to identify intermediates (e.g., Meisenheimer complexes) .

Q. What computational approaches (e.g., DFT, QSAR) are most effective for predicting the physicochemical properties and reaction pathways of this compound?

  • Methodological Answer : DFT (e.g., B3LYP/6-311++G**) calculates electronic properties (HOMO-LUMO gaps, electrostatic potentials) to predict sites for electrophilic/nucleophilic attack. QSAR models trained on LogP, molar refractivity, and Hammett constants (σ) can forecast solubility and bioactivity. Compare with experimental data (e.g., HPLC retention times, partition coefficients) to refine parameters .

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